N1-(2,5-dimethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2,5-dimethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research on phenylpiperazine derivatives, including compounds with structural similarities to N1-(2,5-dimethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has shown significant antidepressant and anxiolytic-like effects in animal models. These compounds possess high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, and are full 5-HT1A and 5-HT7 receptor antagonists. Their potent antidepressant-like activity and anxiolytic-like properties highlight the potential therapeutic applications of these compounds in treating depression and anxiety disorders (Pytka et al., 2015).
Role in Serotonin Receptor Affinity
Another study focused on the synthesis and analysis of ligands for the 5-HT6 serotonin receptor, employing substituted 1,3,5-triazinylpiperazines. These compounds were designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent for human serotonin 5-HT6 receptor affinity. The findings suggest that the branching of the methoxyl linker increases affinity for the human 5-HT6R, indicating the importance of molecular structure in receptor affinity and potential pharmacological applications (Łażewska et al., 2019).
Fluorescent Probes for Metal Ions and Amino Acids
Research into polythiophene-based conjugated polymers, including those with piperazine structures, has demonstrated their application as fluorescent probes for metal ions like Cu2+ and Hg2+ in aqueous solutions. These polymers exhibit high selectivity and sensitivity, offering a novel approach for detecting metal ions and amino acids, which is crucial for environmental monitoring and biomedical applications (Guo et al., 2014).
Inhibitors for ABCB1 Activity
Compounds with the 2-[(3-methoxyphenylethyl)phenoxy] moiety, linked to basic nuclei such as N-4-arylpiperazine, have been investigated for their inhibitory activity against ABCB1. This research aims to design new small inhibitors to modulate ABCB1 activity, important for overcoming drug resistance in cancer therapy. The findings demonstrate the potential of these compounds as ABCB1 inhibitors, highlighting their therapeutic value (Colabufo et al., 2008).
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-7-9-20(31-4)10-8-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBDUOSDRVIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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